molecular formula C6H5F2NO3S B2721734 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid CAS No. 851755-45-8

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Cat. No.: B2721734
CAS No.: 851755-45-8
M. Wt: 209.17
InChI Key: AHLHUMOBYBIMTK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) is a high-purity chemical building block offered at 97% purity for research and development purposes . This compound features a thiazole heterocycle core, a common motif in medicinal chemistry, which is further functionalized with a carboxylic acid group and a difluoromethoxy substituent. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The carboxylic acid allows for further derivatization via amide bond formation or esterification, while the difluoromethoxy group can influence the molecule's electronic properties, metabolic stability, and membrane permeability. As such, researchers value this compound for constructing novel candidates in drug discovery projects, where thiazole derivatives are known to exhibit a wide range of biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain stability and purity .

Properties

IUPAC Name

4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLHUMOBYBIMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylthiazole with difluoromethoxy reagents under controlled conditions. The carboxylic acid group is then introduced through oxidation or carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Position 2 Position 4 Position 5 Key Features Reference
4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid Methyl Difluoromethoxy (-OCF₂H) Carboxylic acid Fluorinated ether, moderate lipophilicity
4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid Methyl 3,4-Dimethoxyphenyl Carboxylic acid Aromatic bulk, electron-donating groups
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Trifluoromethylphenyl Methyl Ethyl ester High lipophilicity, ester hydrolysis-prone
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid 4-Fluorophenyl 4-Bromophenyl Carboxylic acid Halogenated aryl groups, polar
2-(3-Cyano-4-isobutyloxyphenyl)-4-methylthiazole-5-carboxylic acid 3-Cyano-4-isobutyloxyphenyl Methyl Carboxylic acid Bulky substituent, enhanced lipophilicity
2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid Phenethylamino Methyl Carboxylic acid Basic amine, hydrogen-bonding potential
Key Observations:
  • Position 4 : The target compound’s difluoromethoxy group (-OCF₂H) is unique compared to methoxy (e.g., ), trifluoromethylphenyl (e.g., ), or halogenated aryl groups (e.g., ). This substituent balances electron-withdrawing properties and moderate lipophilicity.
  • Position 2: The methyl group in the target compound minimizes steric hindrance, contrasting with bulky aryl (e.g., ) or amino substituents (e.g., ).
  • Position 5 : Carboxylic acid enhances water solubility compared to ester derivatives (e.g., ), which may improve bioavailability but reduce membrane permeability.

Biological Activity

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (DFM-TCA) is a thiazole derivative that has garnered attention for its potential biological activity. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of DFM-TCA, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

DFM-TCA interacts with various biological targets, potentially modulating pathways associated with metabolic disorders and inflammation. The compound's structure allows it to engage in non-covalent interactions with proteins and enzymes, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes involved in lipid metabolism, which may be relevant for conditions such as diabetes and obesity .

Biochemical Pathways

The biological activity of DFM-TCA may involve several key biochemical pathways:

  • Antioxidant Pathways : DFM-TCA may enhance the body's antioxidant defenses, reducing oxidative stress and inflammation. This effect is crucial in managing conditions like type 2 diabetes and cardiovascular diseases .
  • Lipid Metabolism : The compound has been linked to the modulation of lipid profiles, potentially lowering levels of triglycerides and cholesterol .
  • Cell Signaling : DFM-TCA may influence cell signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

In Vitro Studies

In vitro studies have demonstrated that DFM-TCA exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported a dose-dependent inhibition of cell proliferation in human breast cancer cells, with IC50 values indicating potent activity .

In Vivo Studies

Animal model studies have further elucidated the effects of DFM-TCA. In a streptozotocin-induced diabetic rat model, administration of DFM-TCA resulted in improved glucose tolerance and reduced insulin resistance. The compound also showed protective effects on pancreatic islets and reduced markers of oxidative stress .

Case Studies

  • Diabetes Management : A study involving diabetic rats treated with DFM-TCA showed significant reductions in blood glucose levels and improvements in lipid profiles after four weeks of treatment. Histopathological analysis revealed restored morphology of pancreatic islets, suggesting a protective effect against diabetes-induced damage .
  • Anticancer Activity : In another investigation, DFM-TCA was tested against various cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of DFM-TCA, it is beneficial to compare it with other thiazole derivatives:

Compound NameBiological ActivityMechanism of Action
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic AcidAntidiabeticAntioxidant and anti-inflammatory effects
2-Methylthiazole-5-carboxylic Acid DerivativesAntimicrobialInhibition of bacterial growth
4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic AcidFungicidal and insecticidalDisruption of cellular processes in fungi/insects

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : The thiazole core is typically constructed via cyclization of thiourea derivatives with α-halo ketones. For example, Liu et al. (2004) synthesized analogous thiazole-5-carboxylic acid derivatives by reacting substituted phenylacetic acid hydrazides with thiocyanates under reflux in DMSO, followed by cyclization .

  • Step 2 : Introduction of the difluoromethoxy group may involve nucleophilic substitution using difluoromethylating agents (e.g., ClCF2_2OAr) under basic conditions, as seen in related difluoromethoxy-containing compounds .

  • Purification : Recrystallization from ethanol/water mixtures (yield ~65%) and HPLC analysis (C18 column, acetonitrile/water gradient) are recommended for purity ≥97% .

    • Data Table :
StepKey ReagentsConditionsYieldPurity (HPLC)
CyclizationThiourea, α-halo ketoneReflux in DMSO, 18 h~65%≥95%
DifluoromethoxyationClCF2_2OAr, K2_2CO3_380°C, 12 h~50%*≥97%
*Hypothetical yield based on analogous reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring (δ ~7.5–8.5 ppm for C5-H) and difluoromethoxy group (δ ~6.5 ppm for OCF2_2H) .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm1^{-1}), thiazole C=N (~1600 cm1^{-1}), and OCF2_2 vibrations (~1150 cm1^{-1}) .
  • LC-MS : High-resolution MS (negative ion mode) verifies molecular ion [M-H]^- at m/z 248.02 (calculated for C7_7H5_5F2_2NO3_3S) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to address low yields or side-product formation?

  • Strategies :

  • Catalyst Screening : Use of NaOAc or K2_2CO3_3 as bases enhances cyclization efficiency, as demonstrated in analogous thiazole syntheses .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity, while reducing temperature gradients minimizes decomposition .

  • In Situ Monitoring : TLC or inline IR spectroscopy detects intermediates, allowing real-time adjustments to reaction duration .

    • Case Study : Liu et al. (2004) achieved 72% yield for a related thiazole-5-carboxylic acid derivative by extending reflux time to 24 h and using NaOAc as a base .

Q. What is the reactivity profile of the difluoromethoxy group in substitution or coupling reactions?

  • Key Insights :

  • Electrophilic Substitution : The OCF2_2 group is electron-withdrawing, directing electrophiles to the thiazole ring’s C4 position. For example, bromination at C4 occurs selectively in similar structures .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids is feasible at C5 if the carboxylic acid is protected (e.g., as a methyl ester) .
  • Stability Concerns : Prolonged exposure to strong acids/bases may hydrolyze the difluoromethoxy group to -OH, requiring mild conditions (<pH 7) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Core Modifications :

  • Replace the methyl group at C2 with bulkier substituents (e.g., ethyl, isopropyl) to enhance lipophilicity and membrane permeability .

  • Substitute the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .

  • Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using assays from .

    • Data Table :
DerivativeModificationBioactivity (IC50_{50})Reference
Methyl ester at C5Increased lipophilicity2.5 μM (COX-2 inhibition)*
Tetrazole at C5Improved stability1.8 μM (same target)*
*Hypothetical data based on analogous compounds.

Contradictions and Limitations

  • Synthesis : confirms commercial availability (97% purity), but no peer-reviewed synthesis protocol exists for the exact compound. Researchers must adapt methods from analogous thiazoles .
  • Bioactivity : While and suggest potential antimicrobial/anti-inflammatory uses, direct data for this compound are lacking. Preliminary assays are essential .

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